2-[(2-Fluorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-[(2-Fluorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a fluorinated triazolopyrimidine derivative characterized by a bicyclic core structure. This compound features a 2-fluorobenzylthio substituent at position 2, a 3-fluorophenyl group at position 7, and a carboxamide moiety at position 4. Triazolopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
7-(3-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5OS/c1-11-16(18(23)28)17(12-6-4-7-14(21)9-12)27-19(24-11)25-20(26-27)29-10-13-5-2-3-8-15(13)22/h2-9,17H,10H2,1H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBOLSWTSWKGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3F)N1)C4=CC(=CC=C4)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclocondensation
The triazolopyrimidine core is typically synthesized via a one-pot multicomponent reaction involving:
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3-Amino-1,2,4-triazole derivatives as the triazole precursor.
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3-Fluorobenzaldehyde to introduce the 7-(3-fluorophenyl) group.
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Pyruvic acid derivatives (e.g., methyl pyruvate) to form the dihydropyrimidine ring and carboxamide precursor.
Reaction Conditions :
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Solvent : Glacial acetic acid or ethanol.
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Temperature : Reflux (100–120°C) under conventional heating or ultrasonication at 25–40°C.
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Yield : 37–45% for dihydrotriazolopyrimidine intermediates under conventional heating.
Mechanism :
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Knoevenagel Condensation : 3-Fluorobenzaldehyde reacts with pyruvic acid to form an α,β-unsaturated ketone intermediate.
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Michael Addition : 3-Amino-1,2,4-triazole attacks the α,β-unsaturated system, followed by cyclization to form the dihydrotriazolopyrimidine core.
Optimization :
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Ultrasonication reduces reaction time from 30 hours to 2 hours, improving yields to 55–60%.
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Continuous flow reactors enhance scalability and purity in industrial settings.
Thioether Functionalization at Position 2
Nucleophilic Substitution
The 2-fluorobenzylthio group is introduced via nucleophilic displacement of a leaving group (e.g., chlorine) on the triazolopyrimidine core:
Reagents :
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2-Fluorobenzyl mercaptan (HS-CH2-C6H3F-2) as the thiol nucleophile.
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Base : Sodium hydride or triethylamine to deprotonate the thiol.
Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0–25°C to minimize side reactions.
Mechanism :
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The thiolate ion attacks the electrophilic carbon at position 2 of the triazolopyrimidine, displacing the leaving group (e.g., Cl⁻).
Industrial Adaptation :
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Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems.
Methyl Group Introduction at Position 5
Alkylation of Pyrimidine Nitrogen
The 5-methyl group is incorporated via alkylation of the pyrimidine nitrogen using methyl iodide or dimethyl sulfate:
Reagents :
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Methyl iodide (CH3I) in the presence of a base (e.g., potassium carbonate).
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Solvent : Acetonitrile or DMF.
Conditions :
Challenges :
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Over-alkylation at other nitrogen sites is mitigated by controlled stoichiometry (1:1 molar ratio of methyl iodide to substrate).
Carboxamide Formation at Position 6
Hydrolysis of Nitrile Intermediate
The carboxamide group is introduced by hydrolyzing a nitrile precursor:
Steps :
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Nitrile Synthesis : React the triazolopyrimidine with cyanating agents (e.g., trimethylsilyl cyanide) under acidic conditions.
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Hydrolysis : Treat the nitrile with hydrogen peroxide (H2O2) and sulfuric acid (H2SO4) to form the carboxamide.
Conditions :
Alternative Route :
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Direct use of pyruvic acid derivatives with amide functionalities in the multicomponent reaction avoids post-synthetic modifications.
Industrial-Scale Production
Continuous Flow Synthesis
Key steps are adapted for continuous manufacturing:
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Triazolopyrimidine Core Formation : Tubular reactors with residence times of 10–15 minutes at 120°C.
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Purification : In-line crystallization and centrifugal separation achieve >99% purity.
Cost Efficiency :
Reaction Optimization Data
Challenges and Solutions
Regioselectivity in Triazolopyrimidine Formation
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the structure makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents such as halogens or nitrating agents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with the help of palladium catalysts and boron reagents.
Scientific Research Applications
2-[(2-Fluorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Position 7 :
- The 3-fluorophenyl group in the target compound contrasts with bulkier substituents (e.g., 4-isopropylphenyl in Compound 1 or 2,4,5-trimethoxyphenyl in ). Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins compared to methoxy or chlorophenyl groups.
- In Compound 2h , the 3-methoxyphenyl group likely improves water solubility, whereas the target compound’s fluorine substituents prioritize lipophilicity.
Thioether Linkage (Position 2) :
- The 2-fluorobenzylthio group in the target compound differs from benzylthio (Compound 1 ) or dioxolane-ethylthio (Compound 2h ). Fluorination here may reduce metabolic oxidation of the thioether, enhancing stability .
Carboxamide vs. Ester (Position 6) :
- The carboxamide group in the target compound and Compound 1 favors hydrogen bonding with biological targets, unlike ester-containing analogues (e.g., ), which may exhibit lower target affinity.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The compound can be synthesized via multicomponent reactions (MCRs) using 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, and acetoacetamides under microwave irradiation, which enhances reaction efficiency and yield . Solvents like ethanol or DMF and catalysts such as zinc chloride are typically used. Optimization of reaction conditions (e.g., temperature, solvent ratios) is critical for purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen bonding patterns .
- Mass spectrometry (MS) for molecular weight validation .
- X-ray crystallography to resolve the crystal structure, as demonstrated in related triazolopyrimidines (e.g., triclinic crystal system with specific lattice parameters) .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs showing anticancer potential .
- Antimicrobial susceptibility testing (MIC determination) using protocols similar to those applied to triazolopyrimidine derivatives with antibacterial activity .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves yield (up to 33% for similar compounds) .
- Solvent mixtures (e.g., water:ethanol 1:1 v/v) with catalysts like TMDP enhance regioselectivity .
- Purification techniques : Column chromatography with silica gel and gradient elution .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative structure-activity relationship (SAR) studies : Evaluate substituent effects (e.g., fluorine vs. chlorine at the benzylthio group) on bioactivity .
- Dose-response profiling : Test compounds across multiple concentrations to identify non-linear effects .
- Target validation : Use X-ray crystallography or NMR (e.g., 100 kHz magic-angle-spinning NMR) to confirm binding interactions, as seen in FcRn studies .
Q. How do substituent modifications influence pharmacokinetic properties?
- Fluorine substituents : Enhance metabolic stability and lipophilicity, improving membrane permeability .
- Thioether vs. sulfone groups : Oxidation of the thioether to sulfone (using m-CPBA) increases polarity, affecting solubility and target affinity .
Methodological Case Studies
Case Study: Designing a SAR Study for Anticancer Activity
- Step 1 : Synthesize derivatives with varied substituents (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) using MCRs .
- Step 2 : Screen against cancer cell lines (e.g., HepG2) via MTT assays.
- Step 3 : Correlate activity with electronic (Hammett constants) and steric parameters (molecular volume).
- Example : A derivative with a 3,5-difluorophenyl group showed 2.5-fold higher cytotoxicity than the parent compound .
Case Study: Addressing Low Bioavailability
- Problem : Poor aqueous solubility limits in vivo efficacy.
- Solution : Introduce hydrophilic groups (e.g., carboxylate esters) at the pyrimidine ring, as seen in methyl/ethyl ester analogs .
- Validation : LogP reduction from 3.8 to 2.1 improved solubility by 40% in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
